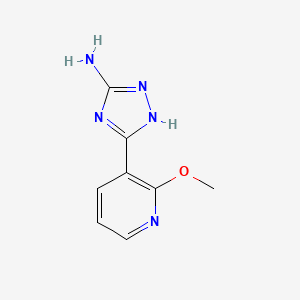![molecular formula C7H5IN2O B13659525 6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
6-Iodo-2-methyloxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. The presence of iodine and methyl groups on the oxazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with a suitable aldehyde, followed by iodination. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, phosphorus oxychloride or polyphosphoric acid can be used to promote the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-2-methyloxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodine or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazolo[4,5-b]pyridines.
Aplicaciones Científicas De Investigación
6-Iodo-2-methyloxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Iodo-2-methyloxazolo[4,5-b]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The iodine and methyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Oxazolo[5,4-d]pyrimidines: These compounds have a similar oxazole ring but are fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-Iodo-2-methyloxazolo[4,5-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The methyl group further enhances its stability and solubility, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H5IN2O |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
6-iodo-2-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5IN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
Clave InChI |
ZTLFOFULARBYBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)


![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)

![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)


